N-(2-amino-2-phenylethyl)quinoline-8-sulfonamide hydrochloride
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Overview
Description
N-(2-amino-2-phenylethyl)quinoline-8-sulfonamide hydrochloride is a complex organic compound that belongs to the class of quinoline derivatives Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal and synthetic organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-2-phenylethyl)quinoline-8-sulfonamide hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of quinoline-8-sulfonyl chloride with 2-amino-2-phenylethylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-2-phenylethyl)quinoline-8-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline-8-sulfonic acid derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N-(2-amino-2-phenylethyl)quinoline-8-sulfonamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-amino-2-phenylethyl)quinoline-8-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure similar to N-(2-amino-2-phenylethyl)quinoline-8-sulfonamide hydrochloride but without the sulfonamide and phenylethyl groups.
Chloroquine: A quinoline derivative used as an antimalarial drug.
Primaquine: Another antimalarial quinoline derivative.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the sulfonamide group enhances its solubility and reactivity, while the phenylethyl group contributes to its biological activity.
Properties
Molecular Formula |
C17H18ClN3O2S |
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Molecular Weight |
363.9 g/mol |
IUPAC Name |
N-(2-amino-2-phenylethyl)quinoline-8-sulfonamide;hydrochloride |
InChI |
InChI=1S/C17H17N3O2S.ClH/c18-15(13-6-2-1-3-7-13)12-20-23(21,22)16-10-4-8-14-9-5-11-19-17(14)16;/h1-11,15,20H,12,18H2;1H |
InChI Key |
QBNRDOXETIRDQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3)N.Cl |
Origin of Product |
United States |
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